3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034368-32-4
VCID: VC11814441
InChI: InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27)
SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Molecular Formula: C20H16FN5OS
Molecular Weight: 393.4 g/mol

3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide

CAS No.: 2034368-32-4

Cat. No.: VC11814441

Molecular Formula: C20H16FN5OS

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide - 2034368-32-4

Specification

CAS No. 2034368-32-4
Molecular Formula C20H16FN5OS
Molecular Weight 393.4 g/mol
IUPAC Name 5-(4-fluorophenyl)-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27)
Standard InChI Key KTQUQLOFBGFONA-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Canonical SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4

Introduction

The compound 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic molecule with a pyrazole core, a 4-fluorophenyl group, and a thiophene-substituted pyrazine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may exhibit various pharmacological properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: The exact molecular formula for this compound is not explicitly provided in the search results, but it typically involves a combination of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms.

  • Molecular Weight: The molar mass of similar compounds with pyrazole and thiophene moieties is typically around 357.38 g/mol, though the exact mass for this compound is reported as 393.10595949 g/mol in some sources.

Synthesis and Chemical Transformations

The synthesis of such compounds typically involves multi-step reactions involving the formation of the pyrazole ring and subsequent modifications to introduce the thiophene-substituted pyrazine moiety. Common methods include the use of hydrazine derivatives and halogenated compounds to form the desired heterocyclic structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator